N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
CAS No. |
892421-50-0 |
|---|---|
Molecular Formula |
C25H21N3O5 |
Molecular Weight |
443.459 |
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-2-16-8-3-5-11-19(16)26-21(29)15-27-22-18-10-4-6-12-20(18)33-23(22)24(30)28(25(27)31)14-17-9-7-13-32-17/h3-13H,2,14-15H2,1H3,(H,26,29) |
InChI Key |
QFFHFNJKWWJSPQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
To contextualize the pharmacological and physicochemical profile of the target compound, we compare it with four structurally related benzofuropyrimidine and pyrimidinone derivatives. Key structural variations and their implications are summarized below:
Table 1: Structural and Functional Comparison
Structural Modifications and Bioactivity
- Furan vs. Methoxy/Aryl Groups : The target compound’s furan-2-ylmethyl group confers moderate electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in . This difference impacts binding to enzymes like kinases, where furan may favor hydrophobic interactions, while CF₃ enhances metabolic resistance .
- Substituent Position: The 3-position substituent on the pyrimidinone ring (furan-2-ylmethyl in the target vs. isopentyl in ) directly modulates solubility. Bulky isopentyl groups increase logP, reducing aqueous solubility but enhancing membrane permeability .
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